(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound features two imine groups (C=N) connected by an ethane-1,2-diyl bridge and substituted with 3-methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] typically involves the condensation reaction between ethane-1,2-diamine and 3-methylbenzaldehyde. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bonds, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding diamines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] largely depends on its ability to form complexes with metal ions. The imine groups can coordinate with metal centers, influencing various biochemical pathways. For example, in antimicrobial applications, the compound may disrupt metal ion homeostasis in microbial cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(phenyl)methanimine]: Lacks the methyl group on the aromatic ring.
(E,E)-N,N’-(Propane-1,3-diyl)bis[1-(3-methylphenyl)methanimine]: Features a propane-1,3-diyl bridge instead of an ethane-1,2-diyl bridge.
(E,E)-N,N’-(Butane-1,4-diyl)bis[1-(3-methylphenyl)methanimine]: Features a butane-1,4-diyl bridge.
Uniqueness
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the 3-methyl group on the aromatic ring can influence the compound’s reactivity and its ability to form stable complexes with metal ions.
Properties
CAS No. |
220987-41-7 |
---|---|
Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-N-[2-[(3-methylphenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C18H20N2/c1-15-5-3-7-17(11-15)13-19-9-10-20-14-18-8-4-6-16(2)12-18/h3-8,11-14H,9-10H2,1-2H3 |
InChI Key |
STSXVUBTHMOFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=NCCN=CC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.